4-Isobutoxybenzoic acid

Description

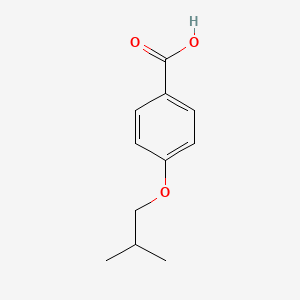

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIHDAFXKHTFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332725 | |

| Record name | 4-Isobutoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30762-00-6 | |

| Record name | 4-Isobutoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylpropoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-isobutoxybenzoic acid, a valuable intermediate in various chemical and pharmaceutical research and development applications. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document details the reaction mechanism, experimental protocols, and expected characterization data, presented in a clear and accessible format for laboratory professionals.

Synthesis Pathway: Williamson Ether Synthesis

The most common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The synthesis involves the deprotonation of the hydroxyl group of a 4-hydroxybenzoic acid derivative to form a phenoxide ion, which then acts as a nucleophile, attacking an isobutyl halide.

A two-step approach is often employed, starting with the esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functionality, followed by the etherification of the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to yield the final product.

An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-isobutoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally similar alkoxybenzoic acids to provide a basis for property estimation. Additionally, to address potential nomenclature confusion, a clear distinction and comparative data for 4-isobutylbenzoic acid are provided. This document outlines standard experimental protocols for determining these key physicochemical parameters and includes a workflow for the systematic characterization of a chemical compound.

Compound Identification and Distinction

It is crucial to distinguish between this compound and its isomer, 4-isobutylbenzoic acid, as their structural differences lead to different physicochemical properties.

-

This compound: Features an isobutoxy group (-O-CH₂CH(CH₃)₂) attached to the benzoic acid backbone via an ether linkage. Its molecular formula is C₁₁H₁₄O₃.

-

4-Isobutylbenzoic Acid: Possesses an isobutyl group (-CH₂CH(CH₃)₂) directly bonded to the benzene ring. Its molecular formula is C₁₁H₁₄O₂.[1]

Physicochemical Properties

The following tables summarize the key physicochemical properties. Given the scarcity of experimental data for this compound, properties for structurally related p-alkoxybenzoic acids are presented to provide context and allow for informed estimations.

This compound and Structural Analogs

This table presents data for p-alkoxybenzoic acids with similar chain lengths, which can be used to predict the properties of this compound.

| Property | 4-Propoxybenzoic Acid | 4-Isopropoxybenzoic Acid | 4-Butoxybenzoic Acid |

| CAS Number | 5438-19-7[2][3][4] | 13205-46-4[5][6] | 1498-96-0[7][8] |

| Molecular Formula | C₁₀H₁₂O₃[3][4] | C₁₀H₁₂O₃[5] | C₁₁H₁₄O₃[8][9] |

| Molecular Weight | 180.20 g/mol [3] | 180.20 g/mol [5] | 194.23 g/mol [9] |

| Physical Form | Liquid crystal, Powder[2] | Solid, Crystals or powder[10] | Solid |

| Melting Point | 144-146 °C[2] | 164-167 °C[6] | 147-150 °C[7] |

| Boiling Point | ~273 °C (estimate)[2] | Not available | Not available |

| Solubility in Water | Insoluble[2] | Insoluble[6] | Not available |

| pKa | 4.78 (at 20°C)[2] | Not available | Not available |

| logP (Octanol/Water) | 3.1 (Predicted) | 2.8 (Predicted) | 3.6 (Predicted) |

Comparative Data: 4-Isobutylbenzoic Acid

This table provides the physicochemical properties of the isomeric compound, 4-isobutylbenzoic acid.

| Property | 4-Isobutylbenzoic Acid |

| CAS Number | 38861-88-0[1][11][12][13] |

| Molecular Formula | C₁₁H₁₄O₂[1][12] |

| Molecular Weight | 178.23 g/mol [12][13] |

| Physical Form | Solid, White to Almost white powder to crystal[12] |

| Purity | 95% to >99% available commercially[12] |

| logP (Octanol/Water) | 3.7 (Predicted)[13] |

Experimental Protocols

The following sections detail standard laboratory methodologies for the determination of the principal physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [14]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.[14]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For accurate results, a slow heating rate is critical.[14]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[16][17]

Methodology: Micro Boiling Point (Capillary Method) [16][18]

-

Sample Preparation: A few milliliters of the liquid compound are placed in a small fusion tube.[16][18]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer.[16][17][18]

-

Heating: The assembly is heated in a heating bath (e.g., Thiele tube or aluminum block).[16][18]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[17][19]

Solubility Determination

Solubility provides insights into the polarity and the presence of acidic or basic functional groups within a molecule.[20]

Methodology: Qualitative Solubility Testing [20]

-

Water Solubility: Approximately 25 mg of the solid compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is classified as water-soluble. The pH of the resulting solution can be tested with litmus or pH paper to identify acidic or basic properties.[20][21]

-

Aqueous Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[20][21]

-

Organic Solvent Solubility: Solubility in a non-polar organic solvent like diethyl ether can also be assessed to understand the compound's lipophilicity.[20]

pKa Determination

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [22]

-

Sample Preparation: A precise amount of the acidic compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility. The solution must be free of carbonate to avoid errors.[22]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[22] Other methods like spectrophotometry and conductometry can also be employed.[22]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties, such as absorption and distribution. It is defined as the logarithm of the ratio of the compound's concentration in octanol to its concentration in water at equilibrium.[23]

Methodology: Shake-Flask Method [23]

-

Phase Preparation: n-Octanol is saturated with water, and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is saturated with n-octanol. This ensures that the two phases are in equilibrium before the experiment begins.[24]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for complete phase separation.[24]

-

Concentration Analysis: The concentration of the compound in each phase (octanol and aqueous) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of this value.[23] HPLC-based methods are also widely used for rapid logP determination.[23][25]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like this compound.

References

- 1. chromatoscientific.com [chromatoscientific.com]

- 2. 4-Propoxybenzoic acid CAS#: 5438-19-7 [amp.chemicalbook.com]

- 3. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Propoxybenzoic acid [webbook.nist.gov]

- 5. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]

- 7. 4-N-BUTOXYBENZOIC ACID | 1498-96-0 [chemicalbook.com]

- 8. 4-Butoxybenzoic acid [webbook.nist.gov]

- 9. 4-Butoxybenzoic acid | C11H14O3 | CID 72971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Isopropoxybenzoic acid, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. manchesterorganics.com [manchesterorganics.com]

- 12. 4-Isobutylbenzoic Acid | CymitQuimica [cymitquimica.com]

- 13. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. byjus.com [byjus.com]

- 19. Video: Boiling Points - Concept [jove.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. www1.udel.edu [www1.udel.edu]

- 22. youtube.com [youtube.com]

- 23. acdlabs.com [acdlabs.com]

- 24. agilent.com [agilent.com]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide on 4-Isobutoxybenzoic Acid: Elucidation of its Chemical Identity and Properties

A notable scarcity of detailed scientific information exists for 4-isobutoxybenzoic acid, while its isomer, 4-isobutylbenzoic acid, is a well-documented and commercially available compound. This guide addresses this discrepancy and provides a comprehensive overview of the available information.

Initial searches for "this compound" reveal a significant lack of specific data, including a dedicated CAS number and extensive experimental documentation. In contrast, "4-isobutylbenzoic acid" is readily identified with the CAS number 38861-88-0 and is well-characterized in chemical literature and supplier databases.[1][2][3][4]

This suggests that "this compound" may be a less common compound, potentially synthesized for specific research purposes but not widely studied or commercialized. It is also possible that the term is used colloquially or in error to refer to 4-isobutylbenzoic acid. Given the structural similarity—both being isomers with the chemical formula C₁₁H₁₄O₂—it is crucial to distinguish between the two for any research or development application.

For the purpose of providing a valuable technical resource, this guide will focus on the confirmed and well-documented compound, 4-isobutylbenzoic acid , while also presenting the limited available information for this compound and outlining the synthetic route to obtain it.

4-Isobutylbenzoic Acid: A Comprehensive Profile

Chemical Identity and Synonyms

| Property | Value |

| CAS Number | 38861-88-0[1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₂[1][2][3] |

| Molecular Weight | 178.23 g/mol [2][3] |

| IUPAC Name | 4-(2-methylpropyl)benzoic acid[2] |

| Synonyms | p-Isobutylbenzoic acid, 4-(2-Methylpropyl)benzoic acid, Benzoic acid, 4-(2-methylpropyl)-[1][2][5] |

Physicochemical Properties

| Property | Value |

| Physical Form | Solid |

| Color | White to Almost white powder to crystal[3] |

| Purity | >99.0% (GC)(T)[3], 95%[5] |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Synthesis of 4-Alkoxybenzoic Acids

Experimental Protocol: Williamson Ether Synthesis of this compound (General Procedure)

This protocol is based on the well-established synthesis of similar p-alkoxybenzoic acids.

Step 1: Etherification

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Add isobutyl bromide (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with deionized water and brine, and then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 4-isobutoxybenzoate.

Step 2: Hydrolysis

-

Dissolve the crude methyl 4-isobutoxybenzoate in methanol.

-

Add a solution of potassium hydroxide (2.0 equivalents) in deionized water to the flask.

-

Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Add deionized water to the residue and acidify the solution to a pH of 2-3 with 1M HCl.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it in a vacuum oven.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Benzoic acid and its derivatives are significant scaffolds in drug design and discovery due to their versatile chemical properties.[6] They can serve as precursors, intermediates, or protecting groups in the synthesis of active pharmaceutical ingredients (APIs).

While specific applications for this compound are not documented, its structural motifs are found in various biologically active molecules. For instance, alkoxy-substituted benzoic acids are explored for their potential in developing new therapeutic agents.

Potential Signaling Pathway Interactions

Although no specific signaling pathways have been elucidated for this compound, related compounds like 4-hydroxy-benzoic acid have been shown to exhibit estrogen-like effects by modulating the ERα, ERK, and PI3K/AKT signaling pathways.[7] It is plausible that derivatives like this compound could be investigated for similar activities.

Caption: Estrogenic signaling pathway of 4-hydroxy-benzoic acid.

Conclusion

The available scientific literature overwhelmingly pertains to 4-isobutylbenzoic acid rather than this compound. For researchers and drug development professionals, it is imperative to verify the exact chemical identity and CAS number of the compound of interest. While a synthetic route for this compound can be proposed based on standard organic chemistry principles, a thorough characterization and investigation of its biological activity would be required to ascertain its potential in drug development. Future research could explore whether this compound exhibits interesting biological activities, similar to other benzoic acid derivatives.

References

- 1. chromatoscientific.com [chromatoscientific.com]

- 2. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Isobutylbenzoic Acid | CymitQuimica [cymitquimica.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 4-Isobutylbenzoic acid | CymitQuimica [cymitquimica.com]

- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Crystal Structure of 4-Isobutoxybenzoic Acid: A Comprehensive Analysis

Researchers, scientists, and drug development professionals will find in this technical guide a detailed examination of the crystal structure of 4-isobutoxybenzoic acid. This document provides a summary of available crystallographic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its molecular structure and experimental workflow.

Core Crystallographic Data

Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and other publicly available resources, did not yield a determined crystal structure for this compound. The crystallographic information file (CIF), which contains the essential data on unit cell parameters, space group, and atomic coordinates, is not available in the public domain. Consequently, a detailed analysis of the crystal packing, intermolecular interactions, and quantitative structural data such as bond lengths and angles for the crystalline state of this compound cannot be provided at this time.

While data for related isomers such as 4-n-butoxybenzoic acid and 4-isobutylbenzoic acid exists, it is not scientifically valid to extrapolate this information to predict the precise crystal structure of this compound, as small changes in molecular geometry can lead to significant differences in crystal packing and solid-state properties.

Experimental Protocols

In the absence of specific literature detailing the synthesis and crystallization of this compound, a general and robust methodology based on the well-established Williamson ether synthesis is proposed. This approach is widely used for the preparation of alkoxybenzoic acids.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process:

-

Etherification: Ethyl 4-hydroxybenzoate is reacted with isobutyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the formation of the ether linkage.

-

Hydrolysis: The resulting ester, ethyl 4-isobutoxybenzoate, is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), precipitates the desired this compound.

Purification and Crystallization

The crude this compound can be purified by recrystallization. A suitable solvent system, likely a mixture of ethanol and water or a similar polar protic solvent system, would be used. The crude product is dissolved in the minimum amount of hot solvent, and the solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The purity of the recrystallized product should be assessed by techniques such as melting point determination and thin-layer chromatography (TLC).

Single Crystal Growth for X-ray Diffraction

To obtain single crystals suitable for X-ray diffraction analysis, a slow evaporation method is recommended. A saturated solution of the purified this compound in an appropriate solvent (e.g., ethanol, acetone, or ethyl acetate) would be prepared. This solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, which can yield high-quality single crystals.

Visualizations

Experimental Workflow

The logical flow of the synthesis and characterization process for this compound is depicted in the following diagram:

Caption: A flowchart illustrating the synthesis, purification, and characterization of this compound.

Molecular Structure

While the precise crystal structure is unknown, the molecular structure of this compound can be represented. In the crystalline state, benzoic acid derivatives commonly form hydrogen-bonded dimers.

Caption: A representation of the likely hydrogen-bonded dimer of this compound.

Conclusion and Future Work

This technical guide has outlined the current state of knowledge regarding the crystal structure of this compound. While a definitive crystal structure is not yet available in the public domain, this document provides a robust framework for its synthesis and crystallization. The successful growth of single crystals and subsequent analysis by X-ray diffraction would be a valuable contribution to the field, enabling a complete understanding of its solid-state properties. Such data would be of significant interest to researchers in materials science and drug development, where the crystal structure plays a crucial role in determining the physical and chemical properties of a compound.

4-isobutoxybenzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and analytical methodologies related to 4-isobutoxybenzoic acid. The following sections detail its molecular characteristics, experimental protocols for its synthesis and analysis, and a visual representation of the synthetic pathway.

Core Data and Molecular Formula

This compound is a carboxylic acid derivative characterized by an isobutoxy group at the para position of the benzoic acid ring.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 4-(2-methylpropoxy)benzoic acid |

| CAS Number | 113943-99-6 |

| Physical Form | Solid |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are presented below. These protocols are intended for use by trained laboratory personnel.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and isobutyl bromide.

Materials and Reagents:

-

4-hydroxybenzoic acid

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH paper

Procedure:

-

Preparation of Sodium 4-hydroxybenzoate: In a round-bottom flask, dissolve a specific molar equivalent of 4-hydroxybenzoic acid in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of deionized water. Stir the mixture at room temperature until the 4-hydroxybenzoic acid is completely neutralized to form sodium 4-hydroxybenzoate.

-

Alkylation Reaction: To the solution of sodium 4-hydroxybenzoate, add a slight molar excess (e.g., 1.1 equivalents) of isobutyl bromide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Wash the aqueous solution with diethyl ether to remove any unreacted isobutyl bromide and other non-polar impurities. Discard the organic layer.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. The this compound will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final pure this compound.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature.

HPLC Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector

-

C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or another suitable buffer component

-

Syringe filters (0.45 µm)

-

Autosampler vials

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v). Acidify the aqueous component with a small amount of phosphoric acid to a pH of approximately 2.5-3 to ensure the analyte is in its protonated form. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase or a suitable solvent like acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water (acidified), isocratic or gradient elution

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection: UV at a wavelength of maximum absorbance for this compound (e.g., 254 nm).

-

-

Analysis: Inject the prepared standard solutions to generate a calibration curve. Then, inject the sample solutions. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Diagrams

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway of this compound.

The Solubility Profile of 4-Isobutoxybenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-isobutoxybenzoic acid, a key physicochemical property for its application in research and drug development. A comprehensive review of publicly available data reveals a significant lack of quantitative solubility studies for this compound across various solvents. This document summarizes the available qualitative solubility information, presents related physicochemical parameters, and outlines relevant experimental methodologies found in the literature. The guide highlights the critical need for systematic experimental determination of the solubility of this compound to support its potential therapeutic applications.

Introduction

This compound is a derivative of benzoic acid with potential applications in medicinal chemistry and materials science. Understanding its solubility in different solvent systems is fundamental for formulation development, purification processes, and pharmacological studies. The presence of the isobutoxy group is expected to influence the molecule's lipophilicity and, consequently, its solubility profile[1]. This guide serves to consolidate the current knowledge on the solubility of this compound and to provide a framework for future experimental investigations.

Physicochemical Properties

Despite the scarcity of direct solubility data, some key physicochemical properties of this compound have been reported. These properties offer indirect insights into its likely solubility behavior.

| Property | Value | Comments | Source |

| CAS Number | 30762-0-6 | - | [2] |

| Aqueous Solubility | No data available | A safety data sheet explicitly states the absence of water solubility data. | [2] |

| Qualitative Water Solubility | Poor | A study on 4-alkoxybenzoic acids indicated poor water solubility for the series of compounds. | [3] |

| Qualitative Ethanol Solubility | Soluble | Stock solutions for experimental studies were prepared in ethanol, indicating good solubility. | [3] |

| pKa | 4.440 - 4.490 | The pKa values for a series of 4-alkoxybenzoic acids, including this compound, were determined to be very similar. | [3] |

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not available in the reviewed literature. However, a study investigating the antituberculotic activity of 4-alkoxybenzoic acids provides methodologies for determining the pKa and hydrophobicity (via HPLC capacity factors), which are relevant to understanding its solubility.

Determination of pKa Values

The pKa values of 4-alkoxybenzoic acids were determined potentiometrically. Stock solutions of the compounds were prepared in ethanol due to their poor water solubility. The titration of these solutions, containing 1% (v/v) ethanol, was performed, and the absorbance was measured at selected wavelengths alongside continuous pH monitoring. The pKa values were then calculated from the experimental A-pH curves using a nonlinear regression method[3].

High-Performance Liquid Chromatography (HPLC) for Hydrophobicity Assessment

The hydrophobicity of this compound was assessed using reverse-phase HPLC, which is a common proxy for lipophilicity and can be correlated with solubility in nonpolar solvents.

-

Column: Silasorb SPH C18, 7.5 µm (250 mm x 4 mm)

-

Mobile Phase: Methanol-water mixture (60:40 v/v) acidified with 10% perchloric acid to a pH of 2.7.

-

Flow Rate: 0.8 ml/min

-

Detection: UV at 254 nm

-

Temperature: 20 °C

-

Sample Preparation: Methanolic solutions of the compounds were injected.

-

Dead Time (t₀) Determination: A methanolic solution of potassium iodide was used[3].

The capacity factor (k') was then calculated, which serves as a measure of the compound's retention and, by extension, its hydrophobicity.

Relationship Between Structure, Lipophilicity, and Activity

The study on 4-alkoxybenzoic acids suggests a logical relationship where the structural feature (the alkoxy group) influences the lipophilicity of the compound, which in turn affects its biological activity. This relationship underscores the importance of understanding the compound's physicochemical properties, including solubility.

Conclusion and Future Directions

The available information on the solubility of this compound is limited to qualitative observations, indicating poor solubility in water and good solubility in ethanol. There is a clear absence of comprehensive, quantitative solubility data in a range of pharmaceutically and industrially relevant solvents.

For researchers, scientists, and drug development professionals working with this compound, the experimental determination of its solubility profile is a critical next step. Such studies should employ standard methods like the shake-flask method or potentiometric titration across a variety of solvents (e.g., water, buffers at different pH values, ethanol, methanol, acetone, DMSO, and pharmaceutically acceptable oils) and at different temperatures. The resulting data will be invaluable for enabling robust formulation design, ensuring accurate dosing in biological assays, and facilitating the overall development of this compound for its intended applications.

References

Spectroscopic Profile of 4-Isobutoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-isobutoxybenzoic acid, a significant compound in organic synthesis and medicinal chemistry. Due to the limited availability of a complete set of publicly accessible experimental spectra specifically for this compound, this guide presents predicted data and data from its close structural isomer, 4-n-butoxybenzoic acid, to provide a robust analytical profile. This information is invaluable for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, with data for 4-n-butoxybenzoic acid provided for comparative purposes.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) of 4-n-Butoxybenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.6 (br s) | Singlet (broad) | 1H | -COOH |

| 8.05 (d) | Doublet | 2H | Ar-H (ortho to -COOH) |

| 6.94 (d) | Doublet | 2H | Ar-H (ortho to -O-CH₂) |

| 4.04 (t) | Triplet | 2H | -O-CH₂- |

| 1.80 (m) | Multiplet | 2H | -O-CH₂-CH₂- |

| 1.51 (m) | Multiplet | 2H | -CH₂-CH₃ |

| 0.98 (t) | Triplet | 3H | -CH₃ |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) of 4-n-Butoxybenzoic Acid .[1]

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C=O (Carboxylic Acid) |

| 163.5 | Ar-C (ipso, attached to -O) |

| 132.3 | Ar-C (ortho to -COOH) |

| 122.0 | Ar-C (ipso, attached to -COOH) |

| 114.5 | Ar-C (ortho to -O) |

| 68.2 | -O-CH₂- |

| 31.2 | -O-CH₂-CH₂- |

| 19.3 | -CH₂-CH₃ |

| 13.9 | -CH₃ |

Table 3: Infrared (IR) Absorption Data for Aromatic Carboxylic Acids

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1700-1680 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| 1320-1210 | Strong | C-O Stretch |

| 920 | Medium, Broad | O-H Bend (out-of-plane) |

Table 4: Mass Spectrometry (MS) Fragmentation Data for Benzoic Acid Derivatives

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion for C₁₁H₁₄O₃) |

| 177 | [M - OH]⁺ |

| 149 | [M - COOH]⁺ or [M - C₂H₅O]⁺ |

| 121 | [M - C₄H₉O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The sample is transferred to a 5 mm NMR tube.[2]

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition : A standard one-pulse sequence is utilized. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. A wider spectral width (0-220 ppm) is required, and a larger number of scans (typically 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

-

Instrumentation : The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Derivatization : For GC-MS analysis of a carboxylic acid, derivatization is often necessary to increase volatility. A common method is silylation. The this compound sample is dissolved in a suitable solvent (e.g., pyridine), and a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added.[4][5] The mixture is heated to ensure complete derivatization.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Separation : The derivatized sample is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to ramp up to achieve separation of the components.

-

MS Analysis : The eluting compounds are ionized, typically using electron ionization (EI) at 70 eV. The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 50-550 amu) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

- 1. 4-N-BUTOXYBENZOIC ACID(1498-96-0) 13C NMR spectrum [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Potential Applications of 4-Isobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutoxybenzoic acid, a derivative of benzoic acid, is a versatile organic compound with significant potential in materials science and pharmaceutical applications. Its molecular structure, featuring a carboxylic acid group, a benzene ring, and an isobutoxy substituent, provides a unique combination of properties that make it a valuable building block for the synthesis of liquid crystals and a potential scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in liquid crystal technology and as a standard in the pharmaceutical industry. Detailed experimental protocols for the synthesis of analogous compounds and a summary of key quantitative data are also presented.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(2-methylpropoxy)benzoic acid | |

| CAS Number | 114446-77-4 | |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Potential Applications

The unique molecular architecture of this compound lends itself to two primary areas of application: as a mesogenic core in the synthesis of liquid crystals and as a building block and reference standard in the pharmaceutical sector.

Liquid Crystal Synthesis

Para-alkoxybenzoic acids are a well-studied class of compounds known to exhibit thermotropic liquid crystalline behavior.[2] The rod-like shape of these molecules, arising from the linear arrangement of the alkoxy chain, phenyl ring, and carboxylic acid group, facilitates their self-assembly into ordered mesophases.[2] A key feature of these molecules is the formation of hydrogen-bonded dimers between the carboxylic acid moieties, which creates a more elongated and rigid structure conducive to the formation of nematic and smectic liquid crystal phases.[2][3]

The length and branching of the alkoxy chain, such as the isobutoxy group in this compound, play a crucial role in determining the specific liquid crystalline phases and their transition temperatures.[2] By modifying the alkyl chain, the mesomorphic properties can be finely tuned for specific applications in displays, sensors, and other optoelectronic devices.

Table 2: Phase Transition Temperatures of a Homologous Series of p-n-Alkoxybenzoic Acids

| Alkyl Chain (n) | Crystal to Nematic (°C) | Nematic to Isotropic (°C) |

| 1 | 117 | 147 |

| 2 | 106 | 154 |

| 3 | 98 | 147 |

| 4 | 107 | 147 |

| 5 | 99 | 154 |

| 6 | 100 | 153 |

| 7 | 93 | 147 |

| 8 | 98 | 148 |

| 9 | 95 | 144 |

| 10 | 98 | 143 |

This table presents data for the linear alkoxybenzoic acid series to illustrate the general trend. The branched isobutoxy group in this compound would influence these transition temperatures.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a certified reference material (CRM) for ibuprofen.[1] This designation signifies its use in various analytical applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and other calibration requirements.[1] Its structural similarity to ibuprofen makes it an important standard for ensuring the quality and purity of this widely used nonsteroidal anti-inflammatory drug (NSAID).

Furthermore, the benzoic acid scaffold is a common motif in a variety of biologically active molecules.[4][5][6] Derivatives of benzoic acid have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The isobutoxy group can modulate the lipophilicity and metabolic stability of a molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties.[7] While specific drug development programs centered on this compound are not widely reported, its structural features suggest its potential as a starting point for the design and synthesis of novel drug candidates.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of analogous p-alkoxybenzoic acids and Schiff base liquid crystals, which can be adapted for this compound.

Synthesis of p-Alkoxybenzoic Acids via Williamson Ether Synthesis

This protocol describes a general and high-yielding method for the synthesis of p-alkoxybenzoic acids.[2]

Workflow for the Synthesis of p-Alkoxybenzoic Acids

Caption: General workflow for the two-step synthesis of this compound.

Materials:

-

Methyl 4-hydroxybenzoate

-

Isobutyl bromide (or other suitable alkyl halide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl)

Procedure:

-

Williamson Ether Synthesis:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

-

Add isobutyl bromide (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

After completion, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-isobutoxybenzoate.[2]

-

-

Hydrolysis:

-

Dissolve the crude methyl 4-isobutoxybenzoate in methanol.

-

Add a solution of potassium hydroxide (2.0 eq) in deionized water.

-

Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).[2]

-

After cooling, remove the methanol under reduced pressure.

-

Add deionized water to the residue and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting white precipitate of this compound by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.[2]

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Synthesis of Schiff Base Liquid Crystals

This protocol outlines the synthesis of Schiff base liquid crystals, for which 4-alkoxybenzoic acid derivatives can be precursors after conversion to the corresponding aldehyde.

Workflow for the Synthesis of Schiff Base Liquid Crystals

Caption: General workflow for the synthesis of Schiff base liquid crystals.

Materials:

-

4-Isobutoxybenzaldehyde (can be synthesized from this compound)

-

4-n-Alkylaniline (e.g., 4-butylaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-isobutoxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.[8]

-

Add an equimolar amount of the desired 4-n-alkylaniline to the stirred solution.[8]

-

Add a few drops of glacial acetic acid to catalyze the reaction.[8]

-

-

Reflux:

-

Heat the mixture to reflux and maintain for 2-4 hours.[8]

-

Monitor the reaction progress by TLC.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.[8]

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]

-

Characterization Techniques

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and, in the case of liquid crystals, their mesomorphic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.[2]

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

-

Polarized Optical Microscopy (POM): To visually observe the liquid crystalline phases and identify their characteristic textures.[8]

Conclusion

This compound is a compound with significant, though not yet fully exploited, potential. Its established role as a pharmaceutical standard for ibuprofen underscores its importance in quality control within the drug industry. The broader class of p-alkoxybenzoic acids, to which it belongs, is well-known for its liquid crystalline properties, making this compound a promising candidate for the development of novel materials for optical and electronic applications. While its direct application in drug discovery is less defined, the prevalence of the benzoic acid scaffold in medicinal chemistry suggests that this compound and its derivatives could serve as valuable starting points for the synthesis of new therapeutic agents. Further research into the specific biological activities of this compound and the liquid crystalline properties of its derivatives is warranted to fully realize its potential.

References

- 1. 4-Isobutylbenzoic acid Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Health and Safety Information for 4-Isobutoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 4-isobutoxybenzoic acid. The information is compiled from various safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses related to this compound.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(2-methylpropoxy)benzoic acid, p-Isobutoxybenzoic acid |

| CAS Number | 1571-08-0 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1] |

| Chemical Structure |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system. Ingestion may also be harmful.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

GHS Pictograms:

Signal Word: Warning

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. The GHS classification "Harmful if swallowed" (H302) suggests an acute oral LD50 in the range of 300 to 2000 mg/kg for rats, according to UN GHS criteria. However, specific experimental data for this compound has not been identified. For a related compound, p-isobutyl-benzoic acid, an intravenous LD50 in mice has been reported.

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intravenous | 56 mg/kg | [5] |

| LD50 (Oral, Rat) for Benzoic Acid (analogue) | Rat | Oral | 1700 mg/kg | [6] |

| LD50 (Dermal, Rabbit) for Benzoic Acid (analogue) | Rabbit | Dermal | >2,000 mg/kg | |

| LC50 (Inhalation, Rat) for Benzoic Acid (analogue) | Rat | Inhalation (4h) | >12.2 mg/L |

Note: Data for benzoic acid is provided for context as a structurally related compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid, powder | |

| Color | White to off-white | |

| Melting Point | 139-141 °C | [2] |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Solubility | Insoluble in water. | [7] |

| Vapor Pressure | Not available |

Experimental Protocols

The following are detailed methodologies for key experiments cited in safety assessments of chemicals like this compound.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

-

Principle: The method uses a small number of animals in a stepwise process to classify a substance into a toxicity category based on the observed mortality.

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally to a group of three animals.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased or decreased, or the study is stopped.

-

-

Data Analysis: The LD50 is not determined precisely, but the substance is assigned to a GHS category based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an animal and the resulting skin reaction is observed and graded.

-

Animal Selection: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored according to a standardized scale (Draize scale). The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The resulting ocular reactions are observed and graded.

-

Animal Selection: Albino rabbits are the recommended species.

-

Procedure:

-

A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

-

Data Analysis: The severity of the ocular lesions is scored using a standardized system. The scores are used to classify the substance's eye irritation potential.

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup method is commonly used to determine the flash point of combustible solids.

-

Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the sample. The flash point is the lowest temperature at which the vapors ignite.

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

The solid is placed in the test cup.

-

The cup is heated at a slow, constant rate.

-

A test flame is directed into the cup at regular temperature intervals.

-

The temperature at which a flash is observed is recorded as the flash point.

-

-

Data Analysis: The observed flash point is corrected for barometric pressure.

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Handle in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (see Section 7).

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store at room temperature.

-

Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering Controls:

-

Use in a well-ventilated area. Local exhaust ventilation is recommended.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be worn.

First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit toxic fumes under fire conditions. Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Signaling Pathways and Logical Relationships

Experimental Workflow for Safety Assessment

Caption: Workflow for the safety assessment of a chemical substance.

Logical Relationship of Safety Procedures

Caption: Logical relationship of safety procedures for handling hazardous chemicals.

References

- 1. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. aksci.com [aksci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. home.miracosta.edu [home.miracosta.edu]

- 7. 1571-08-0 | CAS DataBase [m.chemicalbook.com]

A Historical and Technical Guide to 4-Alkoxybenzoic Acids for Researchers

This in-depth technical guide provides a comprehensive historical and technical overview of 4-alkoxybenzoic acids, a class of compounds pivotal to the development of liquid crystal technologies and of growing interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Historical Overview: From Curiosity to Core Technology

The story of 4-alkoxybenzoic acids is intrinsically linked to the discovery and development of liquid crystals. The journey began in 1888 when Austrian botanist Friedrich Reinitzer observed that a derivative of cholesterol, cholesteryl benzoate, appeared to have two distinct melting points.[1][2] When heated, the solid crystal melted into a cloudy, viscous liquid at 145°C, and upon further heating, it became a clear, transparent liquid at 179°C.[1][2] Intrigued by this unusual phenomenon, Reinitzer collaborated with German physicist Otto Lehmann, who, using a polarized light microscope, discovered that the cloudy intermediate phase possessed properties of both a liquid and a crystal.[2] Lehmann coined the term "liquid crystal" to describe this new state of matter.[2]

While the initial discovery was made with a cholesterol derivative, the systematic study of the relationship between molecular structure and liquid crystalline properties gained significant momentum with the work of George W. Gray in the mid-20th century. His methodical research, starting in 1946, focused on the synthesis and characterization of various mesomorphic materials, with a significant emphasis on the homologous series of 4-alkoxybenzoic acids.[3] Gray's work was foundational in establishing the principles of molecular design for liquid crystalline materials, demonstrating how systematic changes in the length of the alkoxy chain could predictably alter the temperature range and type of the liquid crystal phase.[3]

A key structural feature of 4-alkoxybenzoic acids that drives their liquid crystalline behavior is their ability to form hydrogen-bonded dimers.[4] The two carboxylic acid groups from adjacent molecules associate to create a more elongated, rod-like supramolecular structure, which is conducive to the formation of ordered, yet fluid, mesophases.[4] This self-assembly through hydrogen bonding is a critical aspect of their mesomorphic properties.

The early research by pioneers like Reinitzer, Lehmann, and later the systematic studies by Gray and his contemporaries, transformed liquid crystals from a scientific curiosity into a cornerstone of modern display technology and a subject of ongoing research for new applications.

Data Presentation: Physicochemical Properties of 4-Alkoxybenzoic Acids

The systematic variation of the alkyl chain length in the 4-alkoxybenzoic acid homologous series has a profound and predictable effect on their mesomorphic properties. The following table summarizes the transition temperatures for a series of these compounds, illustrating the relationship between molecular structure and the stability of the nematic and smectic liquid crystal phases.

| Alkyl Chain (n) | Compound Name | Crystal to Nematic/Smectic (°C) | Smectic to Nematic (°C) | Nematic to Isotropic (°C) (Clearing Point) |

| 1 | 4-Methoxybenzoic acid | 176 | - | 186 |

| 2 | 4-Ethoxybenzoic acid | 198 | - | 207 |

| 3 | 4-Propoxybenzoic acid | 148 | - | 154 |

| 4 | 4-Butoxybenzoic acid | 147 | - | 161 |

| 5 | 4-Pentyloxybenzoic acid | 126 | - | 152 |

| 6 | 4-Hexyloxybenzoic acid | 106 | - | 154 |

| 7 | 4-Heptyloxybenzoic acid | 98 | 102 | 147 |

| 8 | 4-Octyloxybenzoic acid | 101 | 108 | 147 |

| 9 | 4-Nonyloxybenzoic acid | 97 | 115 | 144 |

| 10 | 4-Decyloxybenzoic acid | 97 | 120 | 142 |

| 11 | 4-Undecyloxybenzoic acid | 96 | 123 | 139 |

| 12 | 4-Dodecyloxybenzoic acid | 98 | 126 | 137 |

Note: Transition temperatures can vary slightly depending on the purity of the sample and the analytical technique used. The data presented here is a compilation from various sources for illustrative purposes.

Experimental Protocols

The synthesis of 4-alkoxybenzoic acids is a well-established procedure in organic chemistry, typically involving a Williamson ether synthesis followed by saponification if starting from an ester, or direct alkylation of 4-hydroxybenzoic acid. Below are detailed methodologies for key experimental procedures.

Synthesis of a Representative 4-Alkoxybenzoic Acid: 4-Heptyloxybenzoic Acid

This protocol details the synthesis of 4-heptyloxybenzoic acid from 4-hydroxybenzoic acid and 1-bromoheptane.

Materials:

-

4-hydroxybenzoic acid

-

1-bromoheptane

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve a specific molar amount of potassium hydroxide (e.g., 0.25 moles) in 100 mL of absolute ethanol with stirring. To this solution, add 4-hydroxybenzoic acid (e.g., 0.1 moles).[5]

-

Addition of Alkyl Halide: While stirring, add a slight molar excess of 1-bromoheptane (e.g., 0.12 moles) to the reaction mixture.[5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4 to 8 hours. The reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Hydrolysis of any Ester Byproduct: After the initial reflux period, add a 10% aqueous KOH solution (e.g., 20 mL) to the reaction mixture and continue to reflux for an additional 2 hours. This step ensures the hydrolysis of any ester that may have formed as a byproduct.[5]

-

Precipitation of the Product: After the second reflux period, allow the reaction mixture to cool to room temperature. Carefully and slowly acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic (pH 1-2), which will cause the 4-heptyloxybenzoic acid to precipitate out of the solution as a white solid.[5]

-

Isolation and Purification: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, until a constant melting point is achieved.[5]

Characterization Techniques

-

Melting Point Determination: The melting point and any liquid crystalline transition temperatures can be determined using a standard melting point apparatus, often equipped with a polarizing filter to observe the characteristic textures of the mesophases.

-

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for accurately determining the temperatures and enthalpy changes associated with phase transitions (crystal-to-mesophase, mesophase-to-mesophase, and mesophase-to-isotropic liquid).

-

Polarized Optical Microscopy (POM): POM is essential for identifying the type of liquid crystal phase (e.g., nematic, smectic) by observing the unique optical textures that form as the sample is heated and cooled on a temperature-controlled stage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized 4-alkoxybenzoic acids.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.

Biological Signaling Pathways Involving 4-Hydroxybenzoic Acid and its Derivatives

Recent research has revealed that 4-hydroxybenzoic acid (4-HBA), the core structure of 4-alkoxybenzoic acids, and its derivatives can modulate various biological signaling pathways. This has opened up new avenues for their potential application in drug development.

AaeR-Mediated Signaling in Shigella sonnei

In the pathogenic bacterium Shigella sonnei, 4-HBA acts as a signaling molecule that regulates virulence and other physiological functions.[1][3] The bacterium synthesizes 4-HBA from chorismate via the enzyme UbiC.[1][3] 4-HBA then binds to the transcriptional regulator AaeR, which subsequently modulates the expression of genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[1][3]

Estrogen Receptor α-Dependent Signaling

4-Hydroxybenzoic acid has been shown to exhibit estrogenic activity by interacting with the estrogen receptor α (ERα).[6][7] This interaction can trigger downstream signaling cascades, including the activation of the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the phosphorylation and activation of ERα and the regulation of estrogen-responsive genes.[6][7]

Akt/NF-κB Survival Signaling Pathway

Derivatives of 4-alkoxybenzoic acids have been investigated for their potential as anti-cancer agents. Some of these compounds have been shown to target the Akt/NF-κB cell survival signaling pathway. This pathway is often dysregulated in cancer, promoting cell proliferation and inhibiting apoptosis. By inhibiting the phosphorylation of Akt, these compounds can prevent the subsequent activation of NF-κB, a key transcription factor for pro-survival genes, thereby inducing apoptosis in cancer cells.

References

- 1. Comparative analysis of phase transition temperatures and rheological characteristics of p-n-alkyl- and p-n-alkyloxy-benzoic acids [nano.ivanovo.ac.ru]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. srd.nist.gov [srd.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Liquid Crystals Using 4-Isobutoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of calamitic (rod-shaped) liquid crystals utilizing 4-isobutoxybenzoic acid as a key building block. The protocols outlined herein are intended to serve as a comprehensive guide for the preparation and characterization of these materials, which have significant potential in various applications, including display technologies and as specialized solvents in drug development.

Introduction

4-Alkoxybenzoic acids are a well-established class of compounds known to exhibit liquid crystalline properties.[1] Their rod-like molecular structure, facilitated by the formation of hydrogen-bonded dimers between the carboxylic acid groups, promotes the self-assembly into ordered mesophases.[1][2] The isobutoxy group in this compound provides a flexible terminal chain that influences the transition temperatures and the type of liquid crystal phase observed.

This application note focuses on a two-step synthetic sequence: first, the preparation of this compound via a Williamson ether synthesis, and second, its subsequent esterification with a substituted phenol to form a more complex, non-hydrogen-bonded liquid crystal. This esterification allows for the fine-tuning of the liquid crystalline properties by modifying the phenolic component.[3]

Synthesis Pathway Overview

The overall synthetic strategy involves two main stages, as depicted in the diagram below. The initial step is the synthesis of the key intermediate, this compound. This is followed by an esterification reaction to yield the final liquid crystalline product.

Figure 1: Overall two-stage synthesis pathway.

Experimental Protocols

Stage 1: Synthesis of this compound

This stage is comprised of a Williamson ether synthesis to form methyl 4-isobutoxybenzoate, followed by hydrolysis to yield the desired carboxylic acid.

3.1.1. Experimental Workflow: Stage 1

Figure 2: Workflow for the synthesis of this compound.

3.1.2. Protocol for Methyl 4-isobutoxybenzoate

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-